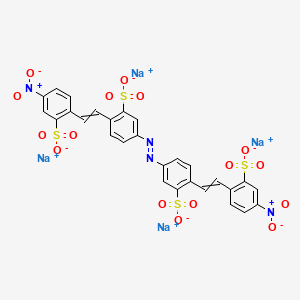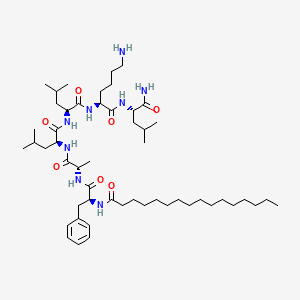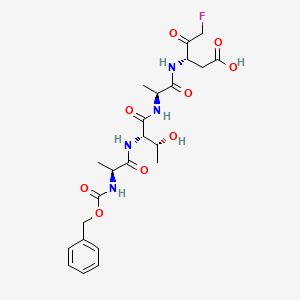![molecular formula C27H31N3O4 B12369854 4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)
4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one is a complex organic compound that features a chromen-2-one core structure linked to a triazole ring via a pentoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Synthesis of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an alkyne under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Linking the Triazole to the Chromen-2-one: The final step involves the nucleophilic substitution reaction where the triazole derivative is reacted with a halogenated pentoxy chain, which is then linked to the chromen-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the condensation and cycloaddition steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and triazole moieties.
Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated pentoxy chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
Oxidation: Products may include quinone derivatives or oxidized triazole rings.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biological Studies: The compound can be used to study the interactions of triazole and chromen-2-one derivatives with biological macromolecules.
Industrial Applications: It may find use in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of 4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its structural features, such as kinases or G-protein coupled receptors.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one: shares similarities with other triazole and chromen-2-one derivatives, such as:
Uniqueness
- Structural Uniqueness : The combination of a chromen-2-one core with a triazole ring via a pentoxy chain is unique and may confer distinct biological activities.
- Functional Properties : The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, making it a valuable scaffold for drug development.
特性
分子式 |
C27H31N3O4 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
4-[5-[4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one |
InChI |
InChI=1S/C27H31N3O4/c1-19(2)21-12-11-20(3)25(15-21)33-18-22-17-30(29-28-22)13-7-4-8-14-32-26-16-27(31)34-24-10-6-5-9-23(24)26/h5-6,9-12,15-17,19H,4,7-8,13-14,18H2,1-3H3 |
InChIキー |
PIIYDTAOOHVNAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC2=CN(N=N2)CCCCCOC3=CC(=O)OC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dicopper;tetrasodium;3-oxido-4-[[2-oxido-4-[3-oxido-4-[(2-oxido-3,6-disulfonatonaphthalen-1-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12369782.png)






![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)



